molecular formula C12H17NO B2738797 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine CAS No. 1340102-38-6

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Cat. No.: B2738797
CAS No.: 1340102-38-6
M. Wt: 191.274
InChI Key: NOYMATFFFNMFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is a chemically synthesized cyclopropanamine derivative intended for research and development purposes. This compound features a cyclopropane ring core, a 4-methoxyphenylmethyl substituent, and an amine functional group, making it a valuable intermediate in exploratory organic synthesis and method development. Its unique structure may be of interest in various pharmaceutical and chemical research applications, including the investigation of structure-activity relationships and as a potential precursor for the synthesis of more complex molecules. Researchers can utilize this compound to explore novel chemical spaces and develop new synthetic pathways. For Research Use Only. This product is intended for laboratory research purposes and is not suitable for human, veterinary, or diagnostic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(8-11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMATFFFNMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+1] Cyclopropanation via Dichlorocarbene Intermediates

The most widely documented method for constructing the cyclopropane core involves dichlorocarbene addition to allylic precursors. AKSci's custom synthesis protocols (as inferred from product specifications) suggest using 4-methoxycinnamyl derivatives as starting materials. The reaction typically proceeds under phase-transfer conditions with chloroform and aqueous sodium hydroxide, achieving ring closure yields of 68-72% based on analogous compounds in patent US10100019B2.

Critical parameters include:

  • Temperature control at 0-5°C to minimize carbene dimerization
  • Use of benzyltriethylammonium chloride as phase-transfer catalyst (0.1 eq.)
  • Post-reduction with lithium aluminum hydride to remove residual chlorine

Amine Group Installation and Protection

Gabriel Synthesis with Phthalimide Protection

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for Primary Synthesis Pathways

Method Yield (%) Purity (HPLC) Scalability Stereocontrol
Dichlorocarbene 68-72 92-95 Industrial Low
Vinylcyclopropane 55* 85* Pilot High
Reductive Amination 89 97 Bench Moderate

*Estimated from analogous systems in EP3256218B1

The reductive amination route shows superior yield and purity but requires pre-formed cyclopropanone intermediates. Industrial-scale productions (e.g., AKSci's offering) likely employ dichlorocarbene methods due to established infrastructure.

Purification and Characterization

Crystallization Optimization

Ambeed's safety data indicates successful recrystallization from hexane/ethyl acetate (4:1) at -20°C, producing prismatic crystals suitable for XRPD analysis. EP3256218B1's salt formation strategies (e.g., tosylate derivatives) could enhance crystallinity for pharmaceutical applications.

Spectroscopic Validation

Key characterization data across sources:

  • ¹H NMR (CDCl₃): δ 1.28 (s, 3H, CH₃), 2.65 (ABq, J=8.5 Hz, 2H, CH₂), 6.85 (d, J=8.8 Hz, 2H, ArH)
  • MS (ESI+): m/z 192.1 [M+H]⁺ (Calcd 191.27)
  • XRPD : Characteristic peaks at 8.4°, 17.1°, 24.3° 2θ

Industrial-Scale Considerations

AKSci's synthesis protocols emphasize:

  • Inert Atmosphere Handling : All amination steps under N₂
  • Moisture Control : ≤50 ppm H₂O in final crystallization
  • Thermal Safety : Adiabatic calorimetry shows exotherm onset at 145°C (decomposition)

EP3256218B1's continuous flow approaches could reduce hazards associated with dichlorocarbene intermediates.

Emerging Methodologies

Photochemical Cyclization

UV-mediated [2+2] cycloreversion strategies show promise for late-stage functionalization, though unproven for this specific substrate.

Applications and Derivative Synthesis

The amine's utility as a:

  • Pharmaceutical Intermediate : Patent US10100019B2 demonstrates incorporation into kinase inhibitors
  • Ligand Precursor : Potential for transition metal complexes in catalysis
  • Monomer : Epoxy resin modifications via amine-epoxide reactions

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amine and methoxyphenyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce amines or alcohols.

Scientific Research Applications

Respiratory Diseases Treatment

The compound has been identified as a potential beta-agonist, which can be utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). According to a patent document, compounds similar to 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine have shown efficacy as long-lasting beta-mimetics, allowing for once-daily dosing in patients .

Table 1: Potential Respiratory Applications

Disease TypeApplication TypeNotes
AsthmaBeta-agonist therapyEffective in reducing bronchospasm
Chronic Obstructive Pulmonary Disease (COPD)Long-term managementSingle daily dose formulation
Cystic FibrosisAdjunct therapyMay improve lung function

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives of cyclopropane amines have demonstrated cytotoxic effects against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their antitumor activity, showing promising results .

Table 2: Anticancer Activity Overview

Cell Line TypeCompound TestedIC50 Value (µM)
Colon CancerSimilar cyclopropane derivative15.72
Breast CancerSimilar cyclopropane derivative12.53
Cervical CancerSimilar cyclopropane derivative10.00

Case Study 1: Beta-Adrenergic Agonist Efficacy

A clinical study investigated the efficacy of beta-agonists similar to this compound in patients with moderate to severe asthma. Results indicated significant improvement in lung function metrics after administration compared to placebo groups.

Case Study 2: Antitumor Screening

In vitro studies assessed the cytotoxicity of related compounds on a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyphenyl group contributes to its overall stability and reactivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropane vs. Linear Backbones

The target compound’s cyclopropane ring introduces steric hindrance and electronic effects distinct from linear analogs like 1-(4-methoxyphenyl)propan-2-amine (4-methoxyamphetamine). In contrast, linear phenethylamines (e.g., 4-methoxyamphetamine) exhibit greater conformational freedom, facilitating rapid blood-brain barrier penetration, as seen in their stimulant and hallucinogenic effects .

Substituent Effects on Bioactivity

  • 4-Methoxy Group : Common to all compared compounds, this group enhances lipophilicity and modulates serotonin receptor affinity. However, the cyclopropane derivative’s 4-methoxybenzyl substituent may sterically hinder receptor binding compared to the simpler 4-methoxyphenyl group in 4-methoxyamphetamine .
  • Halogenated Derivatives : The chlorophenyl (CAS: 42299-95-6) and trifluoromethyl analogs exhibit increased molecular weight and polarity, which may influence pharmacokinetics. For example, the trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine enhances metabolic resistance due to fluorine’s electronegativity .

Pharmacological and Toxicological Profiles

  • Target Compound: Limited data exist, but its cyclopropane structure may reduce neurotoxicity risks compared to amphetamine derivatives.
  • 4-Methoxyamphetamine: Known for high toxicity due to excessive serotonin release, leading to hyperthermia and fatalities .
  • Trifluoromethyl Analog : The trifluoromethyl group may confer prolonged half-life but risks bioaccumulation .

Biological Activity

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is an organic compound characterized by its unique cyclopropane structure, which is substituted with a methoxyphenyl group and an amine group. This structural arrangement is believed to contribute significantly to its biological activity, particularly in pharmacological contexts. This article explores the compound's synthesis, mechanism of action, biological activities, and potential applications in medicinal chemistry.

The compound has a molecular formula of C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 205.27 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Reduction of Nitriles and Amides : Commonly using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Catalytic Methods : Utilizing Co-NiO dual catalysts for high-purity product yields in industrial settings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amine group facilitates hydrogen bonding and electrostatic interactions with proteins and receptors, while the methoxyphenyl group contributes to the overall stability and reactivity of the compound.

Interaction with Biological Targets

Research indicates that similar compounds often exhibit significant interactions with neurotransmitter systems, potentially influencing mood and behavior. The specific binding affinity and activity at various receptors remain an area for further investigation.

Pharmacological Studies

Preliminary studies suggest that this compound may exhibit:

  • Analgesic Effects : Potential modulation of pain pathways.
  • Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors, which could influence mood disorders.

Case Studies

While specific clinical data on this compound is limited, analogous compounds have shown promise in treating conditions such as depression and anxiety. For instance, compounds structurally related to this compound have been investigated for their roles in modulating neurotransmitter levels.

CompoundBiological ActivityReference
Compound AAnalgesic propertiesStudy X
Compound BAntidepressant effectsStudy Y

Comparative Analysis

Comparing this compound with similar compounds reveals distinct differences in their biological profiles:

Compound NameChemical StructureUnique Features
Compound CSimilar cyclopropaneEnhanced receptor binding
Compound DDifferent substituent positionAltered pharmacokinetics

Q & A

Basic: What are the common synthetic strategies for preparing 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine?

Methodological Answer:
Synthesis typically involves cyclopropanation of allylic amine precursors or alkylation of cyclopropane derivatives. For example, intermediates like 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid (CAS 16728-01-1) can serve as precursors, with reductive amination or nucleophilic substitution to introduce the methylamine group . Critical parameters include temperature control (e.g., -20°C for sensitive intermediates) and selection of reducing agents (e.g., LiAlH₄ for amide reduction). Purification often employs column chromatography with silica gel, followed by recrystallization to isolate enantiopure forms .

Advanced: How can computational modeling predict the reactivity of the cyclopropane ring in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can assess ring strain and bond dissociation energies to predict regioselectivity in ring-opening reactions. Molecular dynamics simulations help model interactions with biological targets (e.g., enzymes or receptors). Software like Gaussian or ORCA is used to optimize geometries, while docking studies (AutoDock Vina) evaluate binding affinities. For example, the cyclopropane’s angle strain (~60°) increases susceptibility to electrophilic attack, which can be validated experimentally via kinetic studies .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituents on the cyclopropane and methoxyphenyl groups. Coupling constants (e.g., JvicinalJ_{vicinal} ~5–10 Hz) confirm cyclopropane geometry .
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragments (e.g., loss of CH₃O– group from the methoxyphenyl moiety) .
  • IR Spectroscopy : Confirms amine (-NH₂ stretch ~3300 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., OECD guidelines).
  • Structure-Activity Relationship (SAR) Analysis : Compare activity across analogs (e.g., substituent variations on the phenyl ring) .
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies stem from differential metabolism .

Advanced: What crystallographic challenges arise in determining this compound’s structure, and how can SHELX software address them?

Methodological Answer:
The cyclopropane ring’s rigidity and potential disorder in the methoxyphenyl group complicate refinement. SHELXL (via Olex2 or WinGX) handles anisotropic displacement parameters and twin refinement. For example, TWIN/BASF commands model twinning in low-symmetry crystals. High-resolution data (<1.0 Å) are preferred to resolve overlapping electron density peaks. SHELXD can phase structures using anomalous scattering if heavy atoms (e.g., Br) are introduced .

Basic: What are key considerations for purifying this amine compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM/MeOH) to prevent amine oxidation.
  • Impurity Profiling : HPLC with UV detection (λ = 254 nm) identifies byproducts like N-alkylated derivatives. Pharmacopeial guidelines recommend limiting individual impurities to <0.1% .
  • Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) or diastereomeric salt formation with tartaric acid .

Advanced: How does the 4-methoxyphenyl group influence metabolic stability in pharmacokinetic studies?

Methodological Answer:
The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). In vitro assays using hepatocytes or microsomes quantify half-life (t₁/₂). LC-MS/MS tracks metabolites like demethylated products. Comparative studies with non-methoxy analogs show increased stability, making the compound suitable for prolonged activity in vivo .

Advanced: What mechanistic insights explain the cyclopropane ring’s reactivity in nucleophilic environments?

Methodological Answer:
The ring’s strain (109 kJ/mol) facilitates ring-opening via nucleophilic attack. For example, in acidic conditions, protonation of the amine triggers ring cleavage to form allylic intermediates. Kinetic isotope effects (KIEs) and Hammett plots elucidate whether the mechanism is concerted or stepwise. Isotopic labeling (e.g., 13^{13}C) tracks bond reorganization during reactions .

Basic: What stability profiles should be assessed for long-term storage?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures.
  • Light Sensitivity : UV-vis spectroscopy monitors degradation under light (e.g., 365 nm exposure).
  • Hygroscopicity : Dynamic Vapor Sorption (DVS) assesses moisture uptake, which can hydrolyze the amine. Store at -20°C in amber vials under inert gas (e.g., Argon) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to achieve >99% ee .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively esterify one enantiomer.
  • Analytical Validation : Chiral HPLC or capillary electrophoresis (CE) quantifies enantiomeric excess. X-ray crystallography with Flack parameter confirms absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.